2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58457-42-4 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C13H12N2/c1-8-9(2)15-13-11(8)6-5-10-4-3-7-14-12(10)13/h3-7,15H,1-2H3 |
InChI Key |
APTDWHWHMIIOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC3=C2N=CC=C3)C |
solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dimethyl 1h Pyrrolo 3,2 H Quinoline and Its Analogs
De Novo Synthesis Approaches to the Pyrrolo[3,2-h]quinoline Core
De novo synthesis, the construction of the heterocyclic core from simpler, acyclic precursors, is a powerful strategy for generating structural diversity. Key approaches include multi-component reactions, annulation strategies, and adaptations of classic named reactions.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of pyrroloquinoline skeletons.
A prominent strategy involves the one-pot, three-component reaction of an amino-substituted indole (B1671886) or quinoline (B57606), an aldehyde or its equivalent, and a 1,3-dicarbonyl compound. researchgate.netbohrium.com For instance, the synthesis of pyrrolo[3,2-f]quinoline derivatives has been achieved through the catalyst-free reaction of an aromatic aldehyde, 1H-indol-5-amine, and various 1,3-dicarbonyl compounds. acs.org This approach is notable for its operational simplicity and the ability to generate structurally diverse products by varying the three components. researchgate.net The reaction temperature and the specific 1,3-dicarbonyl compound used can influence whether the final product is fully aromatized or remains in a partially saturated state. acs.org Similarly, novel 3H-pyrrolo[3,2-f]quinoline derivatives can be synthesized in good yields by reacting quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones in the presence of an acetic acid catalyst. bohrium.com
| Reactant A | Reactant B | Reactant C | Product Core | Conditions | Reference |
| 1H-Indol-5-amine | Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Pyrrolo[3,2-f]quinoline | Catalyst-free | acs.org |
| Quinolin-6-amine | Arylglyoxal | Cyclohexane-1,3-dione | 3H-Pyrrolo[3,2-f]quinoline | Acetic acid, EtOH, reflux | bohrium.com |
| Isatin | Tetrahydroisoquinoline | Terminal Alkyne | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | Benzoic acid | acs.org |
| 3-Methyleneoxindole | Isatin / Ammonium Acetate | Dimedone | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] | Piperidine | beilstein-journals.org |
Annulation refers to the formation of a new ring onto an existing molecular framework. These strategies are fundamental to building the fused polycyclic structure of pyrroloquinolines. Various types of annulation reactions, such as [4+2] and [3+2] cycloadditions, are employed to construct the quinoline or pyrrole (B145914) portion of the target molecule. rsc.org
The Fischer indole synthesis is a classic and versatile method for constructing an indole (or pyrrole) ring. wikipedia.org The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A key step is a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.gov
While the direct synthesis of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline via a standard Fischer indole synthesis is not straightforward, the methodology can be adapted. A plausible strategy involves starting with a hydrazine-substituted quinoline, such as 8-hydrazinoquinoline. Reaction of this precursor with 3-methyl-2-butanone (B44728) under acidic catalysis would be expected to construct the desired 2,3-dimethyl-substituted pyrrole ring fused at the [h] face of the quinoline core. The choice of acid catalyst, which can range from Brønsted acids like HCl to Lewis acids like zinc chloride, is crucial for the success of the reaction. wikipedia.orgnih.gov A homologous synthetic scheme to the Fischer indolization has been developed to yield quinolines, demonstrating the adaptability of the core rearrangement mechanism. thieme-connect.de
Targeted Functionalization and Derivatization Strategies
Once the core pyrroloquinoline skeleton is assembled, subsequent functionalization is often necessary to modulate its properties. Targeted derivatization relies on understanding the inherent reactivity of the fused heterocyclic system.
The pyrrolo[3,2-h]quinoline system contains two distinct heterocyclic components, and its reactivity towards substitution is a composite of both. The pyrrole ring is generally an electron-rich π-excessive system, making it susceptible to electrophilic substitution. In contrast, the quinoline ring is an electron-deficient π-deficient system, which is more reactive towards nucleophiles, particularly at the 2- and 4-positions.
This difference in reactivity allows for regioselective functionalization. Electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) are expected to occur preferentially on the electron-rich pyrrole ring. The synthesis of 2-substituted 1H-pyrrolo[3,2-h]quinolines has been reported, suggesting that functionalization at this position is feasible. nih.gov The precise position of substitution on the pyrrole ring (C-2 or C-3) would be influenced by the directing effects of existing substituents and the reaction conditions. Conversely, nucleophilic aromatic substitution would likely target the quinoline portion of the molecule, requiring a leaving group (such as a halogen) at an activated position.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrroloquinoline isomers. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the primary focus of this article is the [3,2-h] isomer, extensive research into the functionalization of related scaffolds like pyrrolo[2,3-b] and pyrrolo[2,3-c] quinolines provides significant insight into potential derivatization strategies.
The synthesis of biologically active 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones has been achieved using a palladium-catalyzed sequential cross-coupling reaction and cyclization process as the key strategy. nih.gov Various named cross-coupling reactions, including the Suzuki, Stille, Sonogashira, and Heck reactions, have been successfully applied to the functionalization of related pyrrolo-fused systems. osi.lv For example, the Suzuki-Miyaura coupling of a halo-substituted quinoline with a pyrrole-boronic acid ester is a key step in the total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B. nih.govbeilstein-journals.org Palladium-catalyzed domino reactions have also been developed to construct highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones from 4-alkynyl-3-bromoquinolin-2(1H)-one precursors and various amines. acs.org These methodologies highlight the power of palladium catalysis to introduce a wide range of substituents onto the pyrroloquinoline core, enabling the synthesis of complex derivatives.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura | 2-Iodoaniline derivative | Pyrrole-3-boronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos | 2-(Pyrrol-3-yl)aniline intermediate | nih.gov |
| Domino C-N Coupling/Annulation | 2-Alkynyl-3-bromobenzofuran | Electron-rich aniline | Palladium catalyst | Benzofuroquinoline | rsc.org |
| Domino Cyclization | 4-Alkynyl-3-bromoquinolin-2(1H)-one | Amine | Palladium catalyst | 3H-Pyrrolo[2,3-c]quinolin-4(5H)-one | acs.org |
| General Functionalization | Halogenated pyrrolo[2,3-d]pyrimidine | Various coupling partners | Palladium catalyst | Substituted pyrrolo[2,3-d]pyrimidines | osi.lv |
Vilsmeier Reagent Mediated Functionalization
The Vilsmeier-Haack reaction is a versatile and powerful tool in organic synthesis, primarily utilized for the formylation of electron-rich aromatic and heterocyclic compounds. The Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), serves as a source of a chloroiminium ion, which is the key electrophilic species. This methodology has been extensively applied to quinoline precursors, providing a gateway to a variety of functionalized analogs that can serve as intermediates in the synthesis of more complex structures, including pyrroloquinolines.
The reaction of N-arylacetamides with the Vilsmeier reagent can lead to the formation of 2-chloro-3-formylquinolines through a cyclization-formylation sequence. This process is particularly efficient for N-arylacetamides bearing electron-donating groups. The resulting 2-chloro-3-formylquinolines are valuable synthons, where the chloro and formyl groups can be further manipulated to introduce a diverse range of functionalities. For instance, the formyl group can be converted into cyano or alkoxycarbonyl groups, while the chloro group is susceptible to nucleophilic substitution.
A general scheme for the Vilsmeier-Haack cyclization of N-arylacetamides is as follows:
Step 1: Formation of the Vilsmeier reagent from DMF and POCl₃.
Step 2: Electrophilic attack of the Vilsmeier reagent on the N-arylacetamide.
Step 3: Intramolecular cyclization to form the quinoline ring.
Step 4: Hydrolysis to yield the 2-chloro-3-formylquinoline.
While direct Vilsmeier functionalization of this compound is not extensively documented in publicly available research, the application of this reaction to quinoline precursors highlights its potential for the synthesis of functionalized pyrroloquinoline derivatives. By starting with an appropriately substituted quinoline, the Vilsmeier-Haack reaction could be employed to introduce formyl groups, which can then be used to construct the pyrrole ring or further functionalize the existing heterocyclic system.
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetanilide | 2-Chloro-3-formylquinoline | Good to Moderate | acs.org |
| m-Methylacetanilide | 2-Chloro-8-methyl-3-formylquinoline | Good | researchgate.net |
| m-Methoxyacetanilide | 2-Chloro-8-methoxy-3-formylquinoline | Good | acs.org |
Photochemical Transformation Reactions of Quinoline Precursors
Photochemical reactions offer unique pathways for the synthesis and transformation of heterocyclic compounds, often proceeding under mild conditions and with high selectivity. In the context of quinoline and pyrroloquinoline synthesis, photochemical transformations of quinoline precursors represent a powerful strategy for ring formation and functionalization. These reactions typically involve the excitation of a molecule to a higher electronic state by absorption of light, leading to chemical reactions that are not accessible under thermal conditions.
One notable application of photochemistry in this area is the photocyclization of various quinoline derivatives to construct fused ring systems. For instance, the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has been shown to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. nih.gov This type of reaction, involving a 6π-electrocyclization, is a powerful method for the construction of polycyclic aromatic systems.
More directly related to the synthesis of pyrroloquinolines, metal-free photochemical radical cyclization has emerged as an environmentally friendly method. nih.gov This approach can be used to afford pyrrolo[3,2-c]-quinolines through the activation of α C-H bonds in one-carbon units like esters, chlorinated hydrocarbons, and cyano compounds via a hydrogen atom transfer (HAT) process mediated by aryldiazonium salts under visible light. nih.gov This methodology is attractive due to its good functional group tolerance, broad substrate scope, and high atom economy.
A representative photochemical radical cyclization to form a pyrrolo[3,2-c]-quinoline scaffold might proceed via the following steps:
Photocatalyst excitation: A photocatalyst absorbs visible light and reaches an excited state.
Radical generation: The excited photocatalyst initiates a single-electron transfer (SET) process, leading to the formation of a radical from a suitable precursor.
Intramolecular cyclization: The generated radical undergoes an intramolecular cyclization onto the quinoline ring.
Rearomatization: The resulting radical intermediate is oxidized and subsequently rearomatizes to yield the final pyrroloquinoline product.
| Precursor Type | Reaction Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 4-Aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes | Photochemical Cyclization | 2,3-Diphenylquinolines | Good yields | nih.gov |
| Olefins with one-carbon units | Visible Light Photoredox Catalysis | Pyrrolo[3,2-c]-quinolines | Metal-free, good functional group tolerance | nih.gov |
Stereochemical Control and Diastereoselective Synthesis in Pyrroloquinoline Systems
The control of stereochemistry is a critical aspect in the synthesis of biologically active molecules, as the three-dimensional arrangement of atoms often dictates their pharmacological properties. In the context of pyrroloquinoline systems, which are often chiral, the development of stereoselective and diastereoselective synthetic methods is of paramount importance. While specific studies on the stereochemical control in the synthesis of this compound are limited, research on related pyrroloquinoline isomers provides valuable insights into the strategies that can be employed.
One powerful approach for achieving stereocontrol is through asymmetric catalysis. For instance, a highly enantioselective intramolecular 1,3-dipolar cycloaddition has been developed for the synthesis of pyrrolo[3,2-c]quinolines. researchgate.net This reaction, employing a silver acetate/(S)-DMBiphep catalyst, yields complex tetracyclic fused scaffolds with excellent yields and high diastereoselectivity. researchgate.net The 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for constructing the pyrrolidine (B122466) ring, a key component of the pyrroloquinoline core.
Another strategy involves the use of chiral starting materials to direct the stereochemical outcome of the reaction. The synthesis of pyrroloiminoquinone alkaloids, a class of marine natural products, often relies on this approach. acs.orgresearchgate.net By starting with a chiral precursor, the stereocenters can be set early in the synthetic sequence and carried through to the final product.
The "tert-amino effect" has also been explored for the regioselective and stereoselective synthesis of pyrrolo[1,2-a]quinolines. utwente.nl This reaction involves the cyclization of ortho-substituted tertiary anilines, and the stereochemical outcome can be influenced by the nature of the substituents. utwente.nl In some cases, heating the reactants leads to mixtures of cis and trans diastereomers, while in other cases, high selectivity is observed. utwente.nl
The development of diastereoselective methods is crucial for creating specific stereoisomers. For example, the microwave-assisted intramolecular 1,3-dipolar cycloaddition of N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide with N-substituted aminoacetates has been shown to predominantly form the cis diastereoisomers of hexahydropyrrolo[3,2-c]quinolines. mdpi.com
These examples from related pyrroloquinoline systems demonstrate the range of methodologies available for controlling stereochemistry. The choice of strategy—be it asymmetric catalysis, the use of chiral auxiliaries or substrates, or substrate-controlled diastereoselection—depends on the specific target molecule and the desired stereochemical outcome. The application of these principles is crucial for the future synthesis of stereochemically pure analogs of this compound for biological evaluation.
| Methodology | Pyrroloquinoline System | Key Features | Reference |
|---|---|---|---|
| Asymmetric Intramolecular 1,3-Dipolar Cycloaddition | Pyrrolo[3,2-c]quinolines | High enantioselectivity and diastereoselectivity | researchgate.net |
| Use of Chiral Precursors | Pyrroloiminoquinone Alkaloids | Control of absolute stereochemistry | acs.orgresearchgate.net |
| "tert-Amino Effect" Cyclization | Pyrrolo[1,2-a]quinolines | Regio- and diastereoselectivity dependent on substituents | utwente.nl |
| Microwave-Assisted Intramolecular 1,3-Dipolar Cycloaddition | Hexahydropyrrolo[3,2-c]quinolines | Predominant formation of cis diastereoisomers | mdpi.com |
Mechanistic Studies of Chemical Transformations Involving 2,3 Dimethyl 1h Pyrrolo 3,2 H Quinoline
Reaction Pathways and Transition State Analysis
No specific reaction pathways or transition state analyses for transformations involving 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline have been documented. Such studies would typically involve computational chemistry (e.g., Density Functional Theory calculations) to map the potential energy surface of a reaction, identifying intermediates, transition states, and activation energies. Experimental kinetics studies would also be crucial to support and validate the proposed computational models.
Intramolecular Cyclization Mechanisms
While intramolecular cyclizations are fundamental in the synthesis of fused heterocyclic systems, specific mechanisms for this compound are not described. rsc.org Research in this area would involve designing precursors of this compound that can undergo cyclization and then studying the reaction under various conditions to elucidate the mechanism, which could be pericyclic, radical, or ionic in nature.
Solvent Effects on Reaction Kinetics and Selectivity
The influence of solvents on the kinetics and selectivity of reactions involving this compound has not been reported. Investigating solvent effects would require conducting reactions in a range of solvents with varying polarities, proticities, and coordinating abilities. The data obtained would help in understanding the nature of the transition state and the reaction mechanism.
Metal-Catalyzed Reaction Mechanisms
There are no specific reports on the mechanisms of metal-catalyzed reactions for this compound. rsc.org This area of research would involve exploring reactions such as cross-coupling, C-H activation, or hydrogenation, catalyzed by transition metals like palladium, copper, or rhodium. Mechanistic studies would focus on identifying the active catalytic species, and the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethyl 1h Pyrrolo 3,2 H Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline, ¹H and ¹³C NMR spectra would provide the foundational information regarding the number and chemical environment of the hydrogen and carbon atoms, respectively.
Based on the structure of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) and pyrrole (B145914) rings, as well as sharp singlets for the two methyl groups. The chemical shifts of the aromatic protons would be influenced by the electron density of the heterocyclic system and their proximity to the nitrogen atoms and methyl substituents. The protons on the quinoline moiety are anticipated to appear in the range of δ 7.0-8.5 ppm, while the pyrrole proton would likely be found in a similar region. The two methyl groups at the C2 and C3 positions would give rise to singlets, likely in the δ 2.0-3.0 ppm range.
The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the chemical shifts of all carbon atoms in the molecule. The aromatic carbons of the fused ring system are expected to resonate in the δ 110-150 ppm region. The quaternary carbons, including those to which the methyl groups are attached (C2 and C3), would also fall within this range but can be distinguished by their lack of attached protons in a DEPT experiment. The methyl carbons would appear at higher field, typically in the δ 15-25 ppm range.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.5 | ~15-20 |
| C3-CH₃ | ~2.4 | ~15-20 |
| Aromatic-H | 7.0 - 8.5 | - |
| Aromatic-C | - | 110 - 150 |
| N-H | (broad signal, variable) | - |
Note: The predicted values are estimates based on general chemical shift ranges for similar heterocyclic compounds.
To definitively assign the proton and carbon signals and to establish the connectivity within the this compound framework, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential.
An HSQC spectrum would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the aromatic rings.
The HMBC spectrum is crucial for mapping out the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, the protons of the C2-methyl group would show a correlation to the C2, C3, and likely another carbon in the pyrrole ring. Similarly, the aromatic protons would exhibit correlations to neighboring carbons, confirming the fusion pattern of the rings. These long-range correlations are instrumental in piecing together the entire molecular structure and confirming the positions of the methyl substituents.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₅H₁₂N₂). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of a methyl group (a neutral loss of 15 Da) or the cleavage of the heterocyclic rings. The relative abundance of the fragment ions can offer insights into the stability of different parts of the molecule. For instance, a prominent fragment corresponding to the loss of a methyl radical would be expected.
Interactive Data Table: Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 221.1073 |
| [M+Na]⁺ | 243.0892 |
| [M-CH₃]⁺ | 205.0811 |
Note: These are theoretical exact masses for the specified ions.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. A detailed study on the parent compound, 1H-pyrrolo[3,2-h]quinoline, has established a reliable assignment of its vibrational modes, which serves as an excellent benchmark. nih.gov
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching, C=C and C=N stretching within the heterocyclic rings, and the vibrations of the methyl groups.
N-H Stretching: A characteristic N-H stretching vibration is expected in the IR spectrum, typically appearing as a broad band in the region of 3200-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups would appear in the 2850-3000 cm⁻¹ region.
Ring Stretching: The C=C and C=N stretching vibrations of the fused aromatic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
Methyl Group Vibrations: The methyl groups would exhibit characteristic bending vibrations (scissoring and rocking) in the 1375-1450 cm⁻¹ range.
To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra are often benchmarked against quantum chemical calculations. Density Functional Theory (DFT) calculations, using functionals such as B3LYP with appropriate basis sets, have been shown to provide accurate predictions of vibrational frequencies and intensities for 1H-pyrrolo[3,2-h]quinoline. nih.gov Similar calculations for this compound would aid in the precise assignment of the observed spectral bands and provide insights into how the methyl substitutions perturb the vibrational modes of the parent structure.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure and Excited State Analysis
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorption in the UV-Vis region.
The UV-Vis absorption spectrum of related pyrrolo-phenanthroline derivatives typically exhibits multiple absorption bands. researchgate.net For this compound, one would anticipate intense π-π* transitions at shorter wavelengths (in the UV region) and potentially lower energy n-π* transitions at longer wavelengths. The addition of the two methyl groups, being weak electron-donating groups, might cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 1H-pyrrolo[3,2-h]quinoline.
Fluorescence spectroscopy would provide insights into the excited state properties of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the emission spectrum would be Stokes-shifted to a longer wavelength relative to the absorption spectrum. The quantum yield and lifetime of the fluorescence would provide further information about the de-excitation pathways of the excited state.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While no crystal structure for this compound has been reported in the surveyed literature, X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in a solid-state. If suitable crystals could be grown, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles.
Furthermore, the crystal structure would reveal the packing of the molecules in the unit cell and any significant intermolecular interactions, such as hydrogen bonding (involving the N-H group) and π-π stacking between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound. For related pyrrolo[2,3-c]quinoline compounds, crystal structures have revealed planar molecules that form hydrogen-bonded tetramers in the solid state. researchgate.net
Theoretical and Computational Investigations of 2,3 Dimethyl 1h Pyrrolo 3,2 H Quinoline
Quantum Chemical Calculations of Electronic Structure (DFT, TDDFT)
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are cornerstone methods for investigating the electronic properties of molecules in their ground and excited states, respectively. For the parent compound, 1H-pyrrolo[3,2-h]quinoline (PQ), these calculations reveal significant electronic redistribution upon excitation.
Upon S₀ → S₁ excitation, a considerable intramolecular transfer of electron density occurs from the pyrrole (B145914) ring to the quinoline (B57606) fragment. nih.gov This charge transfer increases the acidity of the N-H group on the pyrrole moiety and simultaneously enhances the basicity of the nitrogen atom in the quinoline ring. nih.gov This photoinduced change in electronic distribution is a critical driving force for the excited-state proton transfer (ESIPT) reactions discussed in the following sections. nih.gov
DFT calculations have been widely applied to various quinoline derivatives to determine properties such as HOMO-LUMO energy gaps, chemical potential, and global hardness, which are crucial for understanding their reactivity and stability. arabjchem.org For instance, studies on other quinoline derivatives show that modifications to the core structure significantly alter these electronic parameters. arabjchem.orgresearchgate.net While specific calculations for the 2,3-dimethyl derivative are not detailed in the available literature, the principles from the parent compound and other analogues provide a foundational understanding of its likely electronic behavior.
Table 1: Summary of Theoretical Methods and Findings
| Computational Method | System Studied | Key Findings |
|---|---|---|
| DFT/TDDFT | 1H-pyrrolo[3,2-h]quinoline (PQ) | S₀ → S₁ excitation leads to electron density transfer from the pyrrole to the quinoline ring. nih.gov |
| DFT/TDDFT | 1H-pyrrolo[3,2-h]quinoline (PQ) | Increased acidity of the pyrrole N-H and basicity of the quinoline N in the excited state. nih.gov |
Excited-State Dynamics and Proton Transfer Mechanisms
The photoinduced charge redistribution in the 1H-pyrrolo[3,2-h]quinoline scaffold creates a fertile ground for excited-state intramolecular proton transfer (ESIPT), a phenomenon with applications in molecular switches and sensors. beilstein-journals.org
Adiabatic TDDFT calculations on the isolated PQ molecule show that direct phototautomerization from the "normal" form to the tautomeric form faces a large activation energy barrier, making the process unlikely in a vacuum. nih.gov However, the presence of proton-donating/accepting solvent molecules can dramatically alter this landscape. nih.gov
The mechanism of proton transfer can be significantly facilitated by the presence of solvent molecules that form a "bridge" between the proton-donating pyrrole NH group and the proton-accepting quinoline nitrogen.
1:1 Water Complex (PQ-H₂O): In a cyclic complex with a single water molecule, the energy barrier for ESIPT is drastically reduced. Upon excitation, tautomerization can proceed rapidly in a single step, characterized by the concerted but asynchronous movement of two protons along the hydrogen-bond network. nih.gov
1:2 Water Complex (PQ-(H₂O)₂): When two water molecules form the bridge, the hydrogen bonds are sterically strained. This configuration requires additional activation energy to initiate the proton transfer. While full tautomerization is still possible, the process is highly asynchronous and necessitates significant relaxation and reorganization of the water bridge during the proton's journey. nih.gov This reorganization may hinder the completion of the tautomerization process. nih.gov
These findings underscore the critical role of the immediate solvent environment in modulating the dynamics of ESIPT for this class of compounds.
The ground state geometry and the pre-organization of the solvent molecules are paramount for efficient photoinduced tautomerization. For proton transfer to occur, the proton donor and acceptor sites must be connected by a hydrogen-bonding network. nih.gov In the case of 1H-pyrrolo[3,2-h]quinoline, cyclic hydrogen-bonded complexes with solvent molecules like water create a pre-formed pathway for the proton to travel upon electronic excitation. nih.gov
Semi-empirical calculations and NMR spectra have been used to investigate the tautomeric forms of various pyrroloquinolines, establishing criteria to assign specific structures. osi.lvresearchgate.net The stability of different tautomers in the ground state dictates the starting point for any photoinduced process. For related systems, it has been shown that the relative stability of tautomers can be tuned by substituents, thereby influencing the efficiency of molecular switching processes. mdpi.com
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can accurately predict vibrational frequencies, which, when compared with experimental IR and Raman spectra, allow for a detailed assignment of vibrational modes. researchgate.net Furthermore, TDDFT is a standard method for calculating electronic absorption and emission spectra (UV-Vis and fluorescence). nih.gov For the parent PQ molecule, TDDFT calculations help to understand the nature of the electronic transitions and how they are affected by solvent interactions and proton transfer. nih.gov Calculated ¹H NMR spectra have also been used to differentiate between tautomeric forms of pyrroloquinolines, providing a bridge between theoretical structures and experimental observations. osi.lvresearchgate.net
Molecular Docking and Simulation for Biomolecular Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how potential drug candidates interact with biological targets like proteins or DNA.
Derivatives of the pyrroloquinoline scaffold have been investigated as potential bioactive agents. For example, various pyrrolo[1,2-a]quinoline (B3350903) derivatives have been docked into the active sites of microbial proteins to explore their potential as antifungal or antitubercular agents. nih.govmdpi.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and are correlated with inhibitory activity. mdpi.comijpsonline.comijpsonline.com Similarly, 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives have been designed to target CTG trinucleotide repeats in DNA, a structure implicated in certain genetic diseases. nih.gov
Although specific docking studies for 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline were not found, the broader research on related compounds suggests that this molecular framework is a viable candidate for interacting with various biomolecular targets. Docking simulations would be a critical first step in identifying potential protein targets and predicting the binding affinity and interaction patterns of this specific compound. ijpsonline.comnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[3,2-h]quinoline |
| 1H-pyrrolo[3,2-h]quinoline-8-amine |
Mechanistic Elucidation of Biological Interactions and Target Modulation of 2,3 Dimethyl 1h Pyrrolo 3,2 H Quinoline and Its Derivatives
The heterocyclic scaffold of pyrroloquinoline, particularly the 1H-pyrrolo[3,2-h]quinoline core, has served as a foundation for the development of various biologically active molecules. The mechanistic elucidation of how these compounds interact with biological targets is crucial for understanding their therapeutic potential. This article focuses on the mechanisms of action of derivatives based on the 1H-pyrrolo[3,2-h]quinoline structure and related isomers, exploring their interactions with DNA, enzymes, and receptors, as well as their impact on cellular pathways.
Structure Activity Relationship Sar Studies of 2,3 Dimethyl 1h Pyrrolo 3,2 H Quinoline Derivatives
Influence of Substituent Position and Electronic Properties on Biological Efficacy
No studies were identified that systematically vary substituents on the 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline core to determine the effects of their position and electronic properties (e.g., electron-donating vs. electron-withdrawing) on biological efficacy.
Stereochemical Effects on Molecular Recognition and Activity
The literature search did not yield any studies concerning the stereochemistry of this compound derivatives. There is no available data on the synthesis of stereoisomers or the impact of chirality on molecular recognition and biological activity.
Core Scaffold Modifications and their Impact on Biological Outcomes
While studies on other pyrroloquinoline isomers exist, there is no specific research detailing modifications to the this compound scaffold itself and the resulting impact on biological outcomes. For the parent scaffold, 1H-pyrrolo[3,2-h]quinoline, the presence of the pyrrole (B145914) ring has been shown to be important for DNA binding affinity when compared to quinoline (B57606) derivatives lacking this ring. nih.gov
Development of Pharmacophore Models for Rational Design
No pharmacophore models have been developed specifically for this compound derivatives. Such models are contingent on a set of active compounds with known biological data, which is not available.
General Biological Context of the 1H-pyrrolo[3,2-h]quinoline Scaffold
Although specific data on the 2,3-dimethyl derivative is lacking, research on the parent 1H-pyrrolo[3,2-h]quinoline scaffold provides some context for its potential biological relevance. Certain 2-substituted derivatives of 1H-pyrrolo[3,2-h]quinoline, which represent a simplified, angular analog of the anticancer agent ellipticine, have been synthesized and studied. nih.gov These compounds have been shown to induce an antiproliferative effect in mammalian cells and cause extensive DNA fragmentation. nih.gov The mechanism for this activity is suggested to be similar to that of ellipticine, involving the inhibition of topoisomerase enzymes. nih.gov
Separately, derivatives of 1H-pyrrolo[3,2-h]quinoline-8-amine have been designed to target and bind to CTG trinucleotide repeats in DNA, indicating that this scaffold can serve as a recognition unit for specific DNA structures. nih.gov
These findings highlight the potential of the 1H-pyrrolo[3,2-h]quinoline core as a scaffold for developing biologically active agents. However, without specific studies on the 2,3-dimethyl derivative, no detailed SAR analysis can be provided.
Emerging Research Avenues and Future Perspectives
Integration of Pyrrolo[3,2-h]quinoline Scaffolds in Chemical Biology Probes
The development of sophisticated molecular tools is crucial for unraveling complex biological processes. The inherent properties of the pyrrolo[3,2-h]quinoline scaffold, such as its rigid, planar structure and potential for fluorescence, make it an attractive candidate for the design of chemical biology probes. These probes can be engineered to interact specifically with biological targets, enabling their visualization and functional characterization within a cellular context.
For instance, a derivative of the isomeric pyrrolo[3,2-f]quinoline has been successfully developed as a fluorescent probe for the selective detection of the amino acid lysine (B10760008) and for cell imaging. mdpi.comresearchgate.net This pioneering work suggests a promising future for the development of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline-based probes. By strategically modifying the core structure with appropriate functional groups, it is conceivable to create a new generation of fluorescent probes for bioimaging applications.
Furthermore, the pyrrolo[3,2-h]quinoline scaffold could be incorporated into affinity probes and photoaffinity labels. Affinity probes are designed to bind non-covalently to a specific target, allowing for its isolation and identification. Photoaffinity labels, on the other hand, form a covalent bond with the target upon photoirradiation, providing a more permanent tag for subsequent analysis. The development of such probes based on this compound could provide invaluable tools for chemical proteomics and drug discovery.
Advanced Computational Design of Novel Pyrroloquinoline Analogs
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are routinely used to predict the biological activity and binding modes of novel compounds, thereby accelerating the design and development process.
QSAR studies on various pyrroloquinoline derivatives have already demonstrated the utility of this approach in identifying key structural features that govern their biological activity. These studies establish a mathematical relationship between the chemical structure and biological activity, enabling the in silico design of more potent and selective analogs.
Molecular docking simulations provide insights into the potential binding interactions between a ligand and its target protein at the atomic level. This information is critical for understanding the mechanism of action and for optimizing the lead compounds. While specific docking studies on this compound are yet to be reported, the application of this technique to other pyrroloquinoline isomers has been successful in rationalizing their biological activities. Future computational studies on this compound and its derivatives are expected to guide the synthesis of novel analogs with tailored biological profiles.
Chemoinformatics and Machine Learning Applications in Pyrroloquinoline Research
The explosion of chemical and biological data has necessitated the development of advanced data analysis techniques. Chemoinformatics and machine learning are at the forefront of this data-driven revolution in chemical research. These approaches can be employed to analyze large chemical datasets, identify hidden patterns, and build predictive models for various properties of interest.
In the context of pyrroloquinoline research, machine learning algorithms can be trained on existing data to predict the bioactivity of novel, untested compounds. This virtual screening approach can significantly reduce the time and cost associated with experimental screening. Furthermore, machine learning models can be used to predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for the development of new therapeutic agents.
The application of chemoinformatics and machine learning to the vast chemical space of pyrroloquinoline derivatives holds immense promise for the discovery of new lead compounds with desirable biological activities. As more experimental data on this compound and its analogs become available, these computational tools will play an increasingly important role in guiding future research efforts.
Exploration of Uncharted Reactivity and Synthetic Transformations
The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. While several synthetic routes to various pyrroloquinoline scaffolds have been reported, there remains a significant opportunity to explore the uncharted reactivity of the this compound core.
Recent advances in synthetic organic chemistry, such as the development of one-pot, three-component reactions and microwave-assisted synthesis, have enabled the rapid and efficient construction of complex heterocyclic systems. The application of these modern synthetic techniques to the this compound scaffold could lead to the discovery of novel and more efficient synthetic routes.
Furthermore, a deeper understanding of the intrinsic reactivity of the this compound core could unveil new chemical transformations. This could involve exploring its susceptibility to electrophilic and nucleophilic attack at various positions, as well as its potential to participate in various cycloaddition and cross-coupling reactions. Such studies would not only expand the synthetic chemist's toolbox but also provide access to a wider range of structurally diverse pyrroloquinoline derivatives for biological evaluation.
Development of Pyrrolo[3,2-h]quinoline Derivatives as Research Tools for Biological Systems
The diverse biological activities exhibited by various pyrroloquinoline derivatives have highlighted their potential as valuable research tools for probing biological systems. For instance, certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have been shown to induce antiproliferative effects and DNA fragmentation, suggesting their potential as topoisomerase inhibitors. nih.gov The development of selective and potent inhibitors of specific enzymes or receptors is crucial for understanding their roles in health and disease.
Moreover, derivatives of the isomeric 3,3-dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one have been identified as novel Raf kinase inhibitors. Raf kinases are key components of signaling pathways that are often dysregulated in cancer. The discovery of potent and selective inhibitors of these kinases is therefore of great therapeutic interest.
The antileishmanial activity of certain 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives further underscores the potential of the broader pyrroloquinoline scaffold in the development of new therapeutic agents. nih.gov
Future research in this area will likely focus on the systematic evaluation of this compound and its derivatives against a wide range of biological targets. This could lead to the identification of novel enzyme inhibitors, receptor ligands, and other molecular probes that can be used to dissect complex biological pathways and potentially serve as starting points for the development of new therapeutic agents.
Q & A
Q. What are the established synthetic routes for 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline, and how do they compare in yield and purity?
The compound is commonly synthesized via microwave-assisted Leimgruber-Batcho reactions, which accelerate indole formation using Lewis acid catalysis under controlled microwave conditions (70–85% yield, >95% purity) . Alternative methods include tosylmethylisocyanide (TOSMIC) reactions, where intermediates like 2-chloro-3-vinylquinolines are cyclized under basic conditions (e.g., triethylamine) to form the pyrroloquinoline core (60–80% yield) . Comparative studies highlight microwave methods as superior for scalability and reduced reaction times.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR identify substituent positions (e.g., methyl groups at C2/C3) and confirm ring fusion. For example, methyl protons resonate at δ 2.1–2.3 ppm in CDCl .
- IR spectroscopy : Absorbances at 1620–1650 cm indicate C=N stretching in the quinoline moiety .
- Melting point analysis : A narrow range (e.g., 235–240°C) confirms purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to overcome low yields in pyrroloquinoline synthesis?
Failed attempts to functionalize 2-chloro-3-vinylquinolines with ammonia derivatives (e.g., ethanolic NH) highlight the need for alternative reagents. Heating with p-aminobenzenesulfonamide at 180–200°C followed by sodium carbonate hydrolysis successfully introduces amino groups (75% yield) . For TOSMIC-based routes, optimizing solvent polarity (e.g., DMF vs. THF) and base strength (e.g., KCO vs. NaH) improves cyclization efficiency .
Q. How should conflicting bioactivity data (e.g., antibacterial vs. anticancer) be interpreted for pyrroloquinoline derivatives?
Discrepancies arise from substituent effects. For instance:
- Antibacterial activity : Ethyl 2-(1-pyrrolyl)-4-aryl-6-chloro-4H-pyrano[3,2-h]quinoline-3-carboxylate derivatives show MIC values of 2–8 µg/mL against S. aureus due to electron-withdrawing groups (e.g., Cl) enhancing membrane disruption .
- Anticancer activity : 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives inhibit Raf kinase (IC = 0.2 µM) via hydrophobic interactions with the ATP-binding pocket, driven by methyl groups at C3 . Structure-activity relationship (SAR) studies and molecular docking are essential to resolve such contradictions .
Q. What mechanistic insights explain the interaction of pyrroloquinolines with biological targets?
- G-quadruplex (G4) DNA binding : Indolo[2,3-b]quinoline-ruthenium complexes stabilize G4 structures via π-π stacking and hydrogen bonding, inhibiting telomerase activity (K = 10–100 nM) .
- 5-HT receptor antagonism : Sulfonyl-substituted pyrrolo[3,2-c]quinolines (e.g., compound 19) achieve IC < 10 nM by forming hydrogen bonds with residues in the receptor’s hydrophobic pocket .
Q. How can regioselectivity challenges in pyrroloquinoline functionalization be addressed?
SnCl-catalyzed multicomponent reactions enable regioselective synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines. Steric effects and electronic directing groups (e.g., methoxy at C6) guide substitution patterns, achieving >90% regioselectivity in 24 derivatives .
Methodological Challenges
Q. What purification strategies are effective for pyrroloquinoline derivatives?
Q. How can computational modeling enhance the design of pyrroloquinoline-based therapeutics?
Molecular dynamics simulations predict binding stability of 1,3,4-thiadiazole-quinoline hybrids with EGFR kinase (RMSD < 2.0 Å over 100 ns), while docking studies identify key interactions (e.g., hydrogen bonds with Met793) . QSAR models using Hammett constants (σ) and logP values optimize substituent selection for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
